2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(p-tolyl)acetate
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Overview
Description
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reaction conditions and the products formed .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Structure
- A study demonstrates the use of diethoxymethyl acetate in the cyclization of o-disubstituted aminopyridines to oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines. This process led to the preparation of all possible imidazole-methylated imidazo[4,5-c]pyridines, revealing a novel synthesis route for 2-substituted thiazolo[5,4-c]pyridines and 4-amino-3-pyridinethiol (Katner & Brown, 1990).
Reactions with Amines
- Research shows that 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones, when reacted with diethoxymethyl acetate, yield 3-(polyhaloacyl)chromones. The interaction of these compounds with amines leads to pyrone ring-opening and the formation of 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).
Antitumor Activity
- A study explored the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, highlighting its distinct inhibition of the proliferation of some cancer cell lines. This underscores the potential therapeutic applications of this compound in cancer treatment (Liu et al., 2018).
Amino Acid Biosynthesis
- Research on mixed rumen micro-organisms demonstrated the incorporation of labelled HCO3- and acetate into amino acids. This study provides insight into the biosynthesis pathways and utilization of acetates in amino acid formation, relevant for understanding metabolic processes (Sauer, Erfle, & Mahadevan, 1975).
Hydrolysis and Synthesis Reactions
- A study on the hydrolysis of compounds such as 2-oxo-3-ethoxycarbonylmethylenepiperazine revealed insights into the mechanism of hydrolysis in organic chemistry, contributing to a better understanding of chemical reactions and synthesis (Iwanami et al., 1964).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-4-27-20-11-10-19(14-21(20)28-5-2)12-13-24-22(25)16-29-23(26)15-18-8-6-17(3)7-9-18/h6-11,14H,4-5,12-13,15-16H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWGVBYEXDSEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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